2,3-Bis(iodomethyl)pyrazine

Description

Systematic Nomenclature and Structural Identification

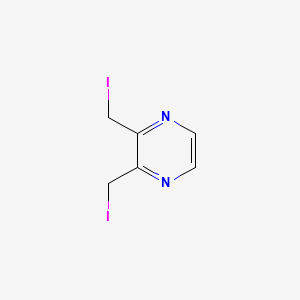

The systematic naming of 2,3-bis(iodomethyl)pyrazine follows International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is pyrazine, a six-membered aromatic ring containing two nitrogen atoms at opposing positions. Substitution occurs at the 2- and 3-positions, each bearing an iodomethyl group (–CH₂I). The IUPAC name is This compound , with "bis" denoting two identical substituents.

Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆I₂N₂ |

| Molecular Weight | 359.93 g/mol |

| SMILES | C1=CN=C(C(=N1)CI)CI |

| InChIKey | NLQUAMBRENYTRX-UHFFFAOYSA-N |

| CAS Registry Number | 1823363-44-5 |

The molecular structure features a planar pyrazine core, as confirmed by crystallographic studies of analogous halogenated pyrazines. The iodomethyl groups extend perpendicularly from the ring, creating steric bulk that influences reactivity. The compound’s structural depiction and 3D conformation are accessible via PubChem’s chemical database.

Synonymous designations include 2,3-diiodomethylpyrazine and the research code SCHEMBL14521371 . These aliases reflect its role in chemical inventories and commercial catalogs, though the IUPAC name remains the primary descriptor in scholarly contexts.

Historical Development and Discovery Timeline

The historical trajectory of this compound is less documented in public literature compared to its structural analogs. PubChem records indicate its database entry was created on May 8, 2014, with subsequent modifications up to May 24, 2025. While this timeline reflects its inclusion in chemical registries, the compound’s initial synthesis likely predates these entries, as halogenated pyrazines have been studied since the mid-20th century for their utility in cross-coupling reactions.

Early work on pyrazine derivatives focused on chloromethyl and bromomethyl variants, such as 2,3-bis(chloromethyl)pyrazine (CAS 51043-75-5), which served as intermediates in pharmaceutical synthesis. The iodinated counterpart, this compound, may have emerged later as researchers explored heavier halogens to modulate reactivity in metal-catalyzed reactions. For example, iodine’s superior leaving-group ability compared to chlorine or bromine makes it valuable in nucleophilic substitution reactions, a property leveraged in synthesizing complex organic frameworks.

Despite its potential, detailed accounts of its discovery or early applications remain sparse in open-source literature, suggesting its primary use in specialized industrial or academic settings.

Position Within Pyrazine Derivative Taxonomy

Pyrazine derivatives are classified based on substitution patterns and functional groups. This compound falls into two overlapping categories: di-substituted pyrazines and halogenated pyrazines .

Di-substituted pyrazines : These compounds feature two functional groups on the pyrazine ring. Substitutions at the 2- and 3-positions, as in this case, create a meta-relationship between the nitrogen atoms and substituents. This arrangement distinguishes it from 2,5- or 2,6-di-substituted analogs, which exhibit different electronic and steric profiles.

Halogenated pyrazines : Halogen atoms (F, Cl, Br, I) are common substituents due to their electron-withdrawing effects and versatility in further reactions. Within this group, iodine’s polarizability and weaker carbon-halogen bond (compared to Cl or Br) make this compound uniquely reactive. For instance, its iodine atoms participate more readily in Ullmann couplings or nucleophilic aromatic substitutions than chlorine or bromine analogs.

A comparative analysis with related compounds highlights its taxonomic position:

| Compound | Substituents | Key Properties |

|---|---|---|

| This compound | –CH₂I at 2,3 | High reactivity in cross-coupling |

| 2,3-Bis(chloromethyl)pyrazine | –CH₂Cl at 2,3 | Intermediate in agrochemical synthesis |

| 2,3-Bis(2-pyridyl)pyrazine | –C₅H₄N at 2,3 | Ligand in coordination chemistry |

Properties

Molecular Formula |

C6H6I2N2 |

|---|---|

Molecular Weight |

359.93 g/mol |

IUPAC Name |

2,3-bis(iodomethyl)pyrazine |

InChI |

InChI=1S/C6H6I2N2/c7-3-5-6(4-8)10-2-1-9-5/h1-2H,3-4H2 |

InChI Key |

NLQUAMBRENYTRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=N1)CI)CI |

Origin of Product |

United States |

Preparation Methods

Iodination of 2,3-Dimethylpyrazine

- Starting Material: 2,3-dimethylpyrazine

- Reagents: Iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2)

- Solvent: Often carried out in polar solvents compatible with iodine and oxidants, such as acetic acid or aqueous media

- Conditions: Controlled temperature, typically ambient to slightly elevated temperatures to avoid over-iodination or decomposition

Reaction Summary:

$$

\text{2,3-dimethylpyrazine} + I_2 + \text{oxidant} \rightarrow \text{2,3-bis(iodomethyl)pyrazine}

$$

This method introduces iodine atoms selectively on the methyl groups, converting them into iodomethyl substituents while preserving the pyrazine ring integrity.

Detailed Reaction Parameters and Yields

| Parameter | Details |

|---|---|

| Starting Material | 2,3-Dimethylpyrazine |

| Iodinating Agent | Iodine (I2) |

| Oxidizing Agent | Nitric acid (HNO3) or Hydrogen peroxide (H2O2) |

| Solvent | Acetic acid, aqueous medium, or mixed solvents |

| Temperature Range | 0°C to 40°C |

| Reaction Time | Several hours (typically 3-6 h) |

| Typical Yield | Moderate to high (exact yields vary by protocol) |

| Purification | Crystallization or chromatographic methods |

Alternative Preparation Approaches

While the iodination of 2,3-dimethylpyrazine is the principal method, other synthetic strategies for pyrazine derivatives can be adapted or serve as precursors:

- Halogen Exchange Reactions: Starting from 2,3-bis(chloromethyl)pyrazine or 2,3-bis(bromomethyl)pyrazine, halogen exchange with iodide salts (e.g., NaI) in polar aprotic solvents (acetone or DMF) can yield this compound.

- Direct Functionalization of Pyrazine: Using dihalopyrazines (e.g., 2,3-dichloropyrazine) as substrates, subsequent substitution reactions with methyl-containing nucleophiles followed by iodination can be employed.

Mechanistic Insights

The iodination of methyl groups on pyrazine likely proceeds via a radical or electrophilic substitution mechanism facilitated by the oxidizing agent, which helps generate iodine radicals or electrophilic iodine species. This allows selective substitution of the benzylic-like methyl hydrogens adjacent to the aromatic heterocycle.

Research Findings and Optimization

- The choice of oxidizing agent and solvent critically affects the selectivity and yield.

- Controlled temperature prevents over-iodination or ring degradation.

- Using nitric acid as the oxidant offers efficient conversion but requires careful handling due to its corrosive nature.

- Hydrogen peroxide provides a milder alternative but may require longer reaction times.

- Purification typically involves recrystallization from suitable solvents to isolate pure this compound.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Iodination of 2,3-dimethylpyrazine | 2,3-Dimethylpyrazine | I2 + HNO3 or H2O2, 0–40°C, several hrs | Direct, straightforward | Requires strong oxidants |

| Halogen exchange | 2,3-Bis(chloromethyl)pyrazine or 2,3-bis(bromomethyl)pyrazine | NaI in acetone or DMF, reflux | Mild conditions, selective | Requires halomethyl precursor |

| Substitution on dihalopyrazine | 2,3-Dichloropyrazine | Reaction with methyl nucleophile + iodination | Versatile, allows functional group variation | Multi-step, more complex |

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(iodomethyl)pyrazine can undergo various chemical reactions, including:

Substitution Reactions: The iodomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine derivatives with different oxidation states.

Reduction Reactions: Reduction of the iodomethyl groups can lead to the formation of methyl groups or other reduced forms.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the pyrazine ring .

Scientific Research Applications

Chemical Synthesis

2,3-Bis(iodomethyl)pyrazine is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its iodomethyl groups are reactive, allowing for nucleophilic substitution reactions that can lead to the formation of various derivatives.

Synthetic Pathways

- Nucleophilic Substitution : The iodomethyl groups can be replaced by nucleophiles such as amines or alcohols, facilitating the creation of diverse functionalized pyrazine derivatives.

- Coupling Reactions : It can participate in cross-coupling reactions (e.g., Suzuki or Heck reactions) to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The pharmacological potential of this compound has been investigated in several studies, particularly concerning its biological activity and interaction with various biological targets.

Anticancer Activity

Research has indicated that derivatives of halogenated pyrazines exhibit anticancer properties. For instance, compounds derived from this compound have shown promise in inhibiting specific cancer cell lines by targeting metabolic pathways essential for tumor growth.

Antimicrobial Properties

Studies have demonstrated that halogenated pyrazines possess antimicrobial activity against various pathogens. The incorporation of iodomethyl groups enhances the lipophilicity of the compounds, improving their ability to penetrate microbial membranes.

Material Science

In material science, this compound is explored for its potential applications in the development of novel materials with specific electronic or optical properties.

Conductive Polymers

The compound can be used as a precursor for synthesizing conductive polymers. Its ability to undergo polymerization reactions makes it suitable for creating materials used in organic electronics and sensors.

Coordination Chemistry

Research has shown that this compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties and potential applications in organic transformations.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Anticancer Activity Study

In a study published in Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, suggesting their potential as anticancer agents.

Antimicrobial Efficacy Research

A research article detailed the synthesis of several halogenated pyrazines, including this compound, and their evaluation against bacterial strains. The study found that these compounds displayed substantial antimicrobial activity, highlighting their potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2,3-Bis(iodomethyl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The iodomethyl groups can facilitate the compound’s binding to specific sites on target molecules, thereby modulating their activity. The exact pathways involved are still under investigation and may vary depending on the specific biological context .

Comparison with Similar Compounds

Key Comparison :

Coordination Chemistry

Pyrazines with nitrogen-donor substituents exhibit strong metal-binding capabilities. Notable examples:

- 2,3-Bis(2-pyridyl)pyrazine (DPP) forms stable 1:2 complexes with Ru(III), showing higher stability constants (logβ = 9.48) compared to pyrazine-2-thiocarboxamide (logβ = 4.65) . These complexes demonstrate antifungal activity without cytotoxicity .

- Pyrazine-2,3-dicarboxylic acid forms Cu(II) complexes with weak antiferromagnetic interactions, contrasting with stronger interactions in pyrazine-bridged analogs .

Key Comparison :

| Ligand | Metal Ion | Stability Constant (logβ) | Biological Activity |

|---|---|---|---|

| This compound | N/A | N/A | Potential for radioimaging |

| DPP | Ru(III) | 9.48 | Antifungal |

| Pyrazine-2-thiocarboxamide | Ru(III) | 4.65 | None reported |

Optoelectronic Properties

Substituents critically influence the electronic properties of pyrazine-based materials:

- D–A–D-type polymers with 2,3-bis(decyloxy)quinoxaline acceptors exhibit tunable band gaps (1.5–2.0 eV) and electrochromic behavior .

- Thieno[3,4-b]pyrazines show low band gaps (1.2–1.4 eV) due to extended π-conjugation, making them suitable for organic photovoltaics .

Key Comparison :

| Compound | Band Gap (eV) | Key Application |

|---|---|---|

| This compound | Not reported | Potential radiosensitizer |

| BPC-2DPx (quinoxaline acceptor) | 1.7 | Electromemory devices |

| Thieno[3,4-b]pyrazine | 1.3 | Organic photovoltaics |

The electron-withdrawing iodine in this compound could lower LUMO levels, enhancing charge transport in organic electronics, though this remains unexplored.

Reactivity in Maillard and Flavor Chemistry

Pyrazines like 2,3-dimethyl pyrazine and 2-ethyl-5-methyl pyrazine are key flavor compounds formed via Maillard reactions . Their synthesis involves condensation of α-dicarbonyls (e.g., 2,3-pentanedione) with ammonia or amines.

Key Comparison :

Unlike flavor-active pyrazines, this compound’s high molecular weight and iodine content preclude volatility, limiting its role in flavor chemistry.

Biological Activity

2,3-Bis(iodomethyl)pyrazine is a halogenated derivative of pyrazine with the molecular formula C6H6I2N2. This compound features two iodomethyl groups at the 2 and 3 positions of the pyrazine ring, which significantly influence its chemical reactivity and potential biological activities. Research indicates that it may possess antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and organic synthesis.

The compound's unique structure allows it to participate in various chemical transformations, which can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Weight | 359.93 g/mol |

| IUPAC Name | This compound |

| InChI Key | NLQUAMBRENYTRX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C(=N1)CI)CI |

The presence of iodine in the structure enhances its reactivity compared to other substituents like chlorine or methyl groups, allowing for diverse applications in synthetic chemistry and potential therapeutic uses.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. A study conducted by researchers evaluated its efficacy against various bacterial strains. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A notable study explored its impact on cancer cell lines, including breast and colon cancer cells. The findings demonstrated that the compound induced apoptosis (programmed cell death) in these cells through a caspase-dependent pathway. This suggests that the iodomethyl groups may facilitate interactions with cellular targets involved in cell cycle regulation.

The precise mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the compound interacts with specific enzymes or receptors within microbial or cancerous cells, altering their activity and leading to observed biological outcomes. The iodomethyl groups likely enhance binding affinity to these targets due to their electrophilic nature.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

A separate study focused on the effects of this compound on human breast cancer cell lines (MCF-7). Cells were treated with varying concentrations of the compound over 48 hours. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells, with significant effects observed at concentrations above 50 µM. This study highlights the compound's potential as an anticancer therapeutic.

Q & A

Q. Advanced Research Focus

- Semi-Empirical Methods (AM1/PM3) : Optimize geometry for octahedral Ru(III) complexes with pyrazine ligands, as validated in stability studies .

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model electronic transitions and ligand-field parameters (e.g., Racah interelectronic repulsion parameter B).

- Molecular Dynamics (MD) : Simulate solvent effects on stability in acetonitrile or aqueous solutions .

How can the stability of this compound in solution be quantified for catalytic or biomedical applications?

Q. Advanced Research Focus

Thermogravimetric Analysis (TGA) : Assess thermal stability in solid state.

UV-Vis Kinetics : Track decomposition rates under varying pH/temperature.

Conductivity Measurements : Monitor ionic dissociation in solution (e.g., Ru(III) complexes show stable conductivity profiles in water) .

Stability Constants : Calculate logβ values via spectrophotometric titration (e.g., logβ = 8.2 for Ru(III)-DPP complexes) .

What experimental designs are recommended for evaluating the biological activity of this compound derivatives?

Q. Advanced Research Focus

- Antimicrobial Assays :

- Antitumor Screening :

- MTT Assay : Assess cytotoxicity in cancer cell lines (e.g., HeLa) with IC₅₀ calculations.

- DNA Binding Studies : Use fluorescence quenching (ethidium bromide displacement) to evaluate intercalation potential.

How can crystallographic data be leveraged to resolve structural ambiguities in pyrazine derivatives?

Q. Advanced Research Focus

- High-Resolution SCXRD : Refine structures using SHELXL (e.g., interplanar π–π stacking distances of 3.435 Å in 2,3-bis(thiophen-2-yl)pyrazine derivatives) .

- Twinned Data Refinement : Apply SHELXPRO for macromolecular applications or twinned crystals .

- CIF Validation : Cross-check crystallographic information files (CIFs) with IUCr standards to avoid overinterpretation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.